Ethyl 2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate;hydrochloride
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Overview
Description
Ethyl 2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate;hydrochloride is a chemical compound with significant importance in various scientific fields It is known for its unique structure, which includes an ethyl ester group, an amino group, and a dihydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate;hydrochloride typically involves multiple steps. One common method starts with the condensation of 3,4-dimethoxybenzaldehyde with benzoylglycine to form an azlactone intermediate. This intermediate is then hydrolyzed and reduced using Raney alloy in an alkaline medium to produce 3-(3,4-dimethoxyphenyl)-2-(benzoylamino)propanoic acid. The protective groups are then removed using hydrobromic acid, followed by treatment with aqueous ammonia to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced phenolic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to bioactive compounds.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate;hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a precursor to dopamine, an important neurotransmitter, by undergoing enzymatic hydroxylation. This process involves the enzyme tyrosinase, which catalyzes the conversion of the compound to dopaquinone, followed by spontaneous transformation to dopamine .
Comparison with Similar Compounds
Ethyl 2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate;hydrochloride can be compared with other similar compounds such as:
Levodopa: A well-known antiparkinsonian drug that also serves as a precursor to dopamine.
Dihydroxyphenylalanine (DOPA): An aromatic amino acid that plays a significant role in the biochemistry of vertebrates.
Etilevodopa: A derivative of levodopa with enhanced bioavailability.
These compounds share structural similarities but differ in their specific applications and properties. This compound is unique due to its specific ester group and potential for diverse chemical reactions.
Properties
IUPAC Name |
ethyl 2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4.ClH/c1-3-17-11(16)12(2,13)7-8-4-5-9(14)10(15)6-8;/h4-6,14-15H,3,7,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRVZCCJDKYRRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2508-79-4 |
Source
|
Record name | METHYLDOPATE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760088 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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